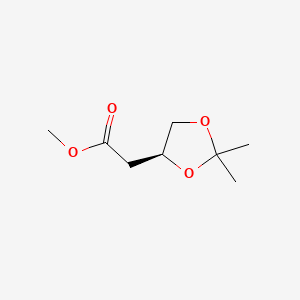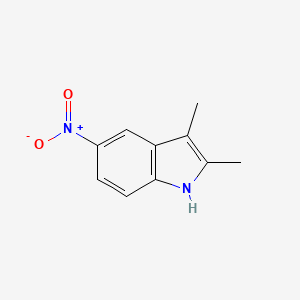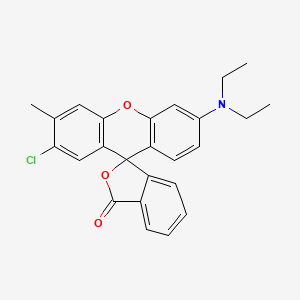
Diphenyl(2-methoxyphenyl)phosphine
Vue d'ensemble
Description
Diphenyl(2-methoxyphenyl)phosphine is a chemical compound with the molecular formula C19H17OP . It is also known by other synonyms such as (2-methoxyphenyl)diphenylphosphine, (2-methoxyphenyl)-diphenylphosphane, and Diphenyl (O-anisyl)phosphine .
Molecular Structure Analysis
The molecular structure of Diphenyl(2-methoxyphenyl)phosphine consists of three benzene rings attached to a phosphorus atom . The InChI string representation of the molecule isInChI=1S/C19H17OP/c1-20-18-14-8-9-15-19 (18)21 (16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3 . Physical And Chemical Properties Analysis
Diphenyl(2-methoxyphenyl)phosphine has a molecular weight of 292.3 g/mol . It is a solid substance with a melting point of 124-126 °C .Applications De Recherche Scientifique
Synthesis of Cobalt Diphenylphosphine Complexes
“(2-methoxyphenyl)diphenylphosphine” has been used in the synthesis of novel cobalt diphenylphosphine complexes . These complexes were synthesized by reacting cobalt(II) chloride with "(2-methoxyphenyl)diphenylphosphine" . The novel compounds were then used in association with methylaluminoxane (MAO) for the polymerization of 1,3-butadiene .
Polymerization of 1,3-Butadiene
The cobalt diphenylphosphine complexes synthesized using “(2-methoxyphenyl)diphenylphosphine” have been used in the polymerization of 1,3-butadiene . The behavior of these complexes was compared with that exhibited in the polymerization of the same monomer by the systems CoCl2(PnPrPh2)2/MAO and CoCl2(PPh3)2/MAO .
Catalysts for Stereospecific Polymerization
The cobalt diphenylphosphine complexes synthesized using “(2-methoxyphenyl)diphenylphosphine” have been used as catalysts for stereospecific polymerization . The tacticity of the 1,2 polymers was found to depend on the type of phosphine bonded to the cobalt atom .
Ligand for Various Coupling Reactions
“(2-methoxyphenyl)diphenylphosphine” is a suitable ligand for various coupling reactions such as Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .
Synthesis of New Porous Organic Ligands
“(2-methoxyphenyl)diphenylphosphine” has been used in the synthesis of tris(2-methoxy-5-vinylphenyl)phosphine, a monomer for the preparation of new porous organic ligands .
Synthesis of Luminescent Copper(I) Complexes
“(2-methoxyphenyl)diphenylphosphine” has been used in the synthesis of a new 5-boryl-2-phosphinoimidazole PN type ligand for the synthesis of luminescent copper(I) complexes .
Safety and Hazards
Diphenyl(2-methoxyphenyl)phosphine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Mécanisme D'action
Target of Action
(2-methoxyphenyl)diphenylphosphine is a type of tertiary phosphine . Tertiary phosphines are often employed as ligands in metal phosphine complexes . Therefore, the primary targets of (2-methoxyphenyl)diphenylphosphine are likely to be metal ions in these complexes.
Mode of Action
(2-methoxyphenyl)diphenylphosphine, like other diphenylphosphine derivatives, is a nucleophile . This means it can donate a pair of electrons to an electrophile, or electron-deficient atom, in a reaction. This nucleophilic behavior allows (2-methoxyphenyl)diphenylphosphine to interact with its targets and induce changes.
Biochemical Pathways
Given its role as a ligand in metal phosphine complexes, it’s plausible that it could influence various biochemical reactions where these complexes act as catalysts .
Result of Action
Given its role as a ligand in metal phosphine complexes, it’s plausible that it could influence the activity of these complexes and thereby affect various cellular processes .
Propriétés
IUPAC Name |
(2-methoxyphenyl)-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17OP/c1-20-18-14-8-9-15-19(18)21(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXNVYBGIFEOEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345287 | |
| Record name | (2-Methoxyphenyl)diphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl(2-methoxyphenyl)phosphine | |
CAS RN |
53111-20-9 | |
| Record name | (2-Methoxyphenyl)diphenylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53111-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methoxyphenyl)diphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl(2-methoxyphenyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















